
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound plays a crucial role in calcium and phosphate metabolism in humans, regulating insulin secretion, and inducing cellular differentiation . The deuterated version, where specific hydrogen atoms are replaced with deuterium, is often used in scientific research for its stability and unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) involves multiple steps. One efficient method starts from (S)-carvone and includes a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate with an alkenyl metal intermediate . This method is notable for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and isotopic purity of the final product .
化学反応の分析
Types of Reactions
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can be used to alter the double bonds in the structure.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alkanes .
科学的研究の応用
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) has numerous applications in scientific research:
作用機序
The mechanism of action of 1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that regulates the expression of various genes involved in calcium and phosphate metabolism, insulin secretion, and cellular differentiation . The deuterium atoms enhance the stability of the compound, making it a valuable tool in research .
類似化合物との比較
Similar Compounds
1-alpha,25-Dihydroxyvitamin D3:
25-Hydroxyvitamin D3 (26,26,26,27,27,27-d6): Another deuterated vitamin D3 compound used as a stable isotope internal standard.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A fluorinated analogue with potent biological activity.
Uniqueness
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) is unique due to its deuterium substitution, which provides enhanced stability and allows for precise analytical applications . This makes it particularly valuable in research settings where accurate quantification and stability are crucial.
特性
分子式 |
C27H44O3 |
|---|---|
分子量 |
422.7 g/mol |
IUPAC名 |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i3D3,4D3 |
InChIキー |
GMRQFYUYWCNGIN-MQYJUZKRSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12327260.png)

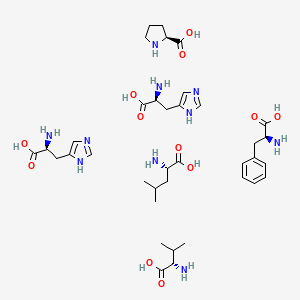
![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine](/img/structure/B12327269.png)
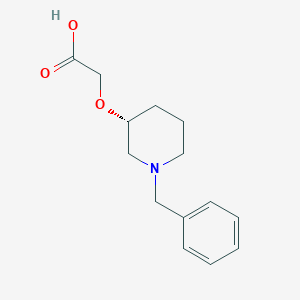
![(1R,2R,4S)-2-[(5-hexen-1-ylmethylamino)carbonyl]-4-[[7-methoxy-8-methyl-2-[4-(1-isopropyl)-2-thiazolyl]-4-quinolinyl]oxy]-Cyclopentanecarboxylic acid methyl ester](/img/structure/B12327275.png)
![3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B12327283.png)
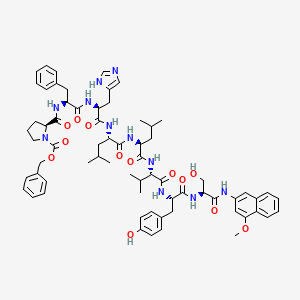
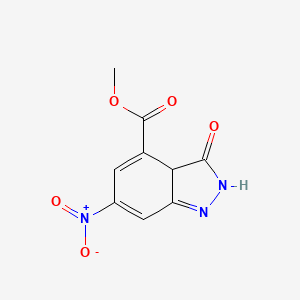
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B12327308.png)
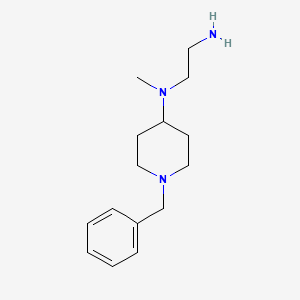
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)
